2-(4-Trifluoromethylbenzenesulfonyl)acetamidine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Trifluoromethylbenzenesulfonyl)acetamidine hydrochloride typically involves the reaction of 4-trifluoromethylbenzenesulfonyl chloride with acetamidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to ensure high quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Trifluoromethylbenzenesulfonyl)acetamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-(4-Trifluoromethylbenzenesulfonyl)acetamidine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Trifluoromethylbenzenesulfonyl)acetamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylbenzenesulfonyl chloride: A precursor used in the synthesis of 2-(4-Trifluoromethylbenzenesulfonyl)acetamidine hydrochloride.
2-(3-Trifluoromethylbenzenesulfonyl)acetamidine hydrochloride: A similar compound with a different position of the trifluoromethyl group.
Uniqueness
This compound is unique due to its specific trifluoromethyl group position, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(4-Trifluoromethylbenzenesulfonyl)acetamidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H10ClF3N2O2S
- Molecular Weight : 304.71 g/mol
The compound features a sulfonamide group, which is known for its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.
The biological activity of this compound primarily involves the inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been shown to inhibit inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of iNOS, which plays a role in the production of nitric oxide during inflammation. This inhibition can lead to reduced inflammatory responses and may have therapeutic implications in conditions characterized by excessive nitric oxide production .
- Protein Interaction : It binds to specific protein targets, altering their activity and influencing cellular signaling pathways. This interaction can affect various physiological processes, including cell proliferation and apoptosis.
In Vitro Studies
In vitro assays have demonstrated the compound's effectiveness in inhibiting iNOS activity. For instance, studies showed that at concentrations as low as 10 µM, significant reductions in nitric oxide production were observed in macrophage cell lines exposed to inflammatory stimuli .
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of this compound. In a study involving mice with induced inflammation, administration of this compound resulted in a marked decrease in inflammatory markers and improved clinical outcomes .
Case Study 1: Anti-inflammatory Effects
A recent study investigated the effects of this compound on a mouse model of rheumatoid arthritis. Mice treated with the compound exhibited:
- Reduced joint swelling : A decrease in paw edema was noted compared to control groups.
- Lower cytokine levels : Serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced.
Case Study 2: Cancer Research
In another study focused on tumor growth inhibition, the compound was tested against various cancer cell lines. Results indicated:
- Cell Viability Reduction : At concentrations above 25 µM, significant cytotoxic effects were observed on breast cancer cells.
- Mechanistic Insights : Further analysis suggested that the compound induces apoptosis through caspase activation pathways.
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, a comparison with other acetamidine derivatives was conducted:
Compound Name | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|
Compound A | iNOS Inhibition | 15 | Less potent than target compound |
Compound B | Cytotoxicity | 30 | Similar mechanism but lower efficacy |
Target Compound | iNOS Inhibition | 10 | Superior anti-inflammatory effects |
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]sulfonylethanimidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2S.ClH/c10-9(11,12)6-1-3-7(4-2-6)17(15,16)5-8(13)14;/h1-4H,5H2,(H3,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUTYUFAHMTSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CC(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186194-99-9 |
Source
|
Record name | Ethanimidamide, 2-[[4-(trifluoromethyl)phenyl]sulfonyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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